molecular formula C4H4ClNOS2 B8665764 2-Sulfanylidene-1,3-thiazolidine-3-carbonyl chloride CAS No. 74179-13-8

2-Sulfanylidene-1,3-thiazolidine-3-carbonyl chloride

Cat. No.: B8665764
CAS No.: 74179-13-8
M. Wt: 181.7 g/mol
InChI Key: OXAQQGSRCMOIKT-UHFFFAOYSA-N
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Description

2-Sulfanylidene-1,3-thiazolidine-3-carbonyl chloride is a useful research compound. Its molecular formula is C4H4ClNOS2 and its molecular weight is 181.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

74179-13-8

Molecular Formula

C4H4ClNOS2

Molecular Weight

181.7 g/mol

IUPAC Name

2-sulfanylidene-1,3-thiazolidine-3-carbonyl chloride

InChI

InChI=1S/C4H4ClNOS2/c5-3(7)6-1-2-9-4(6)8/h1-2H2

InChI Key

OXAQQGSRCMOIKT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-mercaptothiazoline (2.0 g, 0.0168 mmol) and Et3N (2.9 ml, 0.021 mol) in THF (30 ml) was added dropwise to a solution of phosgene (2.37 g, 0.0239 mol) in toluene (12 ml) at 5° C. for 7 min. The mixture was stirred at 5° C. for 5 min and then filtered to remove the precipitate. The filtrate was evaporated in vacuo to give a crystalline residue. To the residue was added ether (10 ml) and the ether was evaporated in vacuo. This operation was repeated twice. 2-Thioxo-3-thiazolidinecarbonyl chloride (2,0 g) was obtained as a solid. 65.5% yield. IR (Nujol).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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